molecular formula C17H14N2O2S B5826651 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline

Cat. No.: B5826651
M. Wt: 310.4 g/mol
InChI Key: YWVOFOZCIIPEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline is a heterocyclic aromatic compound that contains a quinoline core structure

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-10-17(18-16-5-3-2-4-15(12)16)22-11-13-6-8-14(9-7-13)19(20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOFOZCIIPEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline typically involves the reaction of 4-nitrobenzyl chloride with 4-methylquinoline-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 4-Methyl-2-[(4-aminophenyl)methylsulfanyl]quinoline.

    Substitution: Various substituted quinoline derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline-2-thiol: A precursor in the synthesis of 4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline.

    4-Nitrobenzyl Chloride: Another precursor used in the synthesis.

    2-[(4-Nitrophenyl)methylsulfanyl]quinoline: A similar compound lacking the methyl group on the quinoline ring.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.